molecular formula C13H27NOS B12562547 N-(11-Sulfanylundecyl)acetamide CAS No. 148613-49-4

N-(11-Sulfanylundecyl)acetamide

Cat. No.: B12562547
CAS No.: 148613-49-4
M. Wt: 245.43 g/mol
InChI Key: RONPKCSBRPCXBU-UHFFFAOYSA-N
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Description

N-(11-Sulfanylundecyl)acetamide is an organic compound characterized by the presence of a sulfanyl group attached to an undecyl chain, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-Sulfanylundecyl)acetamide typically involves the reaction of 11-mercaptoundecanoic acid with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N-(11-Sulfanylundecyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(11-Sulfanylundecyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its role in drug development, particularly as a potential inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(11-Sulfanylundecyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The acetamide group may enhance binding affinity through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(11-Mercaptoundecyl)acetamide
  • N-(11-Sulfinylundecyl)acetamide
  • N-(11-Sulfonylundecyl)acetamide

Uniqueness

N-(11-Sulfanylundecyl)acetamide is unique due to its specific combination of a sulfanyl group and an acetamide moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications .

Properties

CAS No.

148613-49-4

Molecular Formula

C13H27NOS

Molecular Weight

245.43 g/mol

IUPAC Name

N-(11-sulfanylundecyl)acetamide

InChI

InChI=1S/C13H27NOS/c1-13(15)14-11-9-7-5-3-2-4-6-8-10-12-16/h16H,2-12H2,1H3,(H,14,15)

InChI Key

RONPKCSBRPCXBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCCCCCCCS

Origin of Product

United States

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